molecular formula C22H32N4O2 B7166455 N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide

N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide

Cat. No.: B7166455
M. Wt: 384.5 g/mol
InChI Key: FHBBPIQQBLJJFN-UHFFFAOYSA-N
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Description

N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name

N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-4-25(5-2)20(27)11-10-17-12-14-26(15-13-17)16(3)21-23-19-9-7-6-8-18(19)22(28)24-21/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBBPIQQBLJJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1CCN(CC1)C(C)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors.

    Formation of Quinazolinone Ring: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Piperidine Moiety: The quinazolinone intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]acetamide
  • N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]butanamide

Uniqueness

N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs .

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